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Compound of Interest |

Compound Name: BMS-538305 HCI
CAS No.: 841302-51-0
Cat. No.: B606237
. J

A Mechanistic Probe for DPP-IV Inhibition[1]
Executive Summary

BMS-538305 hydrochloride is a synthetic small-molecule inhibitor of the enzyme Dipeptidyl
Peptidase IV (DPP-IV/CD26). It belongs to the class of adamantyl-based methanopyrrolidines.

Unlike its famous analog Saxagliptin, which utilizes a nitrile "warhead" to form a covalent bond
with the enzyme's active site, BMS-538305 contains a carboxamide (or lacks the specific nitrile
geometry) at the P1 position. This structural difference renders BMS-538305 a reversible,
competitive inhibitor that does not form a covalent imidate adduct with the catalytic Serine-630
residue.

Primary Research Application: BMS-538305 is extensively used in Structure-Activity
Relationship (SAR) studies to quantify the thermodynamic contribution of covalent bond
formation in DPP-1V inhibition. It serves as the critical "non-covalent control" to validate the
efficacy of covalent inhibitors.

Mechanistic Profile & Target Specificity
Mechanism of Action (MOA)

BMS-538305 binds to the catalytic active site of DPP-IV, preventing the degradation of incretin
hormones such as Glucagon-like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic
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Polypeptide (GIP).
e Binding Mode: Reversible, competitive inhibition.

o Key Interaction: Hydrogen bonding and hydrophobic interactions within the S1 and S2
pockets.

o Catalytic Residue Interaction: Unlike Saxagliptin, BMS-538305 does not covalently modify
Ser630. It occupies the active site, sterically hindering substrate access.

Comparative Mechanistic Logic (The "Warhead" Effect)

The scientific value of BMS-538305 lies in its comparison to Saxagliptin.

Feature Saxagliptin (BMS-477118) BMS-538305

P1 Substituent Nitrile (Cyano group) Carboxamide (Amide)
o ) ) Non-Covalent (Reversible

Binding Type Covalent (Reversible Imidate)

Competitive)

H-bond/Steric interaction near

Target Residue Covalent bond to Ser630
Ser630

Binding Affinity (

) 10 — 14 nM (Moderate
0.6 — 1.3 nM (High Potency)
) Potency)

Dissociation Rate Slow (Tight binding) Fast (Rapid equilibrium)

Technical Note: The ~10-fold difference in potency (

) between Saxagliptin and BMS-538305 represents the free energy gain (

) provided by the formation of the covalent bond between the nitrile and Ser630.
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Signaling Pathway Visualization

The following diagram illustrates the physiological impact of BMS-538305 inhibition on glucose
homeostasis.
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Caption: BMS-538305 competitively occupies the DPP-1V active site, preventing GLP-1
degradation without covalent modification.

Physicochemical Properties & Handling

For reproducible in vitro and in vivo data, strict adherence to formulation standards is required.

Chemical Name: (1S,3S,5S)-2-[(2S)-2-amino-2-(3-hydroxy-1-adamantyl)acetyl]-2-
azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride.

Molecular Weight: ~365.89 g/mol (HCI salt).

Appearance: White to off-white solid.

Solubility:
o DMSO: Soluble (>50 mg/mL).
o Water: Soluble (due to HCI salt form).

o Ethanol: Sparingly soluble.

Storage & Stability Protocol

o Powder: Store at -20°C. Desiccate to prevent hydrolysis.
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e Stock Solution (DMSO): Stable at -80°C for 6 months. Avoid repeated freeze-thaw cycles.

e Aqueous Solution: Prepare fresh. The amide bond is stable, but the free amine can be
sensitive to oxidation over time.

Experimental Applications (In Vitro)
Protocol: Spectrophotometric DPP-IV Kinetic Assay

This protocol determines the

and
of BMS-538305 using the chromogenic substrate Gly-Pro-pNA.

Materials:
o Buffer: 25 mM Tris-HCI, pH 7.5, 0.15 M NacCl, 0.1% Triton X-100.
e Enzyme: Recombinant human DPP-IV (0.5 nM final concentration).

o Substrate: Gly-Pro-pNA (Glycyl-Prolyl-p-nitroanilide).

e Inhibitor: BMS-538305 HCI (Serial dilutions: 0.1 nM to 1000 nM).

Workflow:

e Preparation: Dilute BMS-538305 in assay buffer (keep DMSO < 1% final).

e Pre-Incubation: Mix Enzyme + Inhibitor in a 96-well plate. Incubate for 15 minutes at 37°C.

o Note: Unlike Saxagliptin, BMS-538305 equilibrates rapidly; extended pre-incubation (e.g.,
1 hour) is not strictly necessary but ensures thermal equilibrium.

o Reaction Start: Add Gly-Pro-pNA substrate (Final conc:
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e Measurement: Monitor absorbance at 405 nm (release of p-nitroaniline) kinetically for 20

minutes.
e Analysis:
o Calculate initial velocity (

) for each concentration.

o Fit data to the Morrison Equation (for tight-binding inhibitors) or standard Sigmoidal Dose-

Response curve.
o Expected

:10 - 20 nM.

Data Visualization: Assay Workflow
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Caption: Step-by-step workflow for determining the inhibitory constant of BMS-538305.

In Vivo Pharmacology

While primarily a tool compound, BMS-538305 has been characterized in vivo to assess
pharmacokinetics (PK) and pharmacodynamics (PD).
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Pharmacokinetic Profile (Rat Model)
e Dose: 4 mg/kg (Oral/PO).[1]

» Bioavailability (F): ~33% (Lower than Saxagliptin's ~75%).
» Half-life (

): ~5.1 hours.[1]

o Clearance: Moderate to High.

Efficacy Interpretation

In oral glucose tolerance tests (OGTT) using Zucker fatty rats or ob/ob mice:

o Observation: BMS-538305 reduces glucose excursions but requires higher doses compared
to Saxagliptin to achieve equivalent plasma DPP-IV inhibition.

o Causality: The lack of the covalent "anchor” results in a faster off-rate (

), meaning the drug dissociates from the enzyme faster as plasma concentrations drop,
leading to a shorter duration of effective target coverage.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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